molecular formula C11H19NO B13685167 trans-1-(tert-Butyl)-4-isocyanatocyclohexane

trans-1-(tert-Butyl)-4-isocyanatocyclohexane

Cat. No.: B13685167
M. Wt: 181.27 g/mol
InChI Key: SCGJIAWNVUIDNP-UHFFFAOYSA-N
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Description

trans-1-(tert-Butyl)-4-isocyanatocyclohexane is a valuable building block in organic synthesis and materials science research. Its primary research application is in the study of conformational dynamics and steric effects in cyclohexane systems. The bulky tert-butyl group predominantly occupies an equatorial position, acting as a conformational lock to stabilize the ring structure . This allows researchers to investigate the spatial orientation and reactivity of the isocyanato group (-N=C=O), which has a conformational free energy (ΔG°NCO) of approximately 0.39 to 0.60 kcal/mole, favoring the equatorial position . The isocyanato group is a key reactive site for introducing the cyclohexyl framework into larger molecules via addition reactions, particularly in the synthesis of polymers, such as polyurethanes and polyureas, where it can contribute to the final material's properties. This compound is intended for research purposes only in a controlled laboratory environment. It is strictly for professional use and is not intended for diagnostic, therapeutic, or personal use. Proper safety protocols and handling procedures for isocyanates must be followed.

Properties

Molecular Formula

C11H19NO

Molecular Weight

181.27 g/mol

IUPAC Name

1-tert-butyl-4-isocyanatocyclohexane

InChI

InChI=1S/C11H19NO/c1-11(2,3)9-4-6-10(7-5-9)12-8-13/h9-10H,4-7H2,1-3H3

InChI Key

SCGJIAWNVUIDNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)N=C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of trans-1-(tert-Butyl)-4-isocyanatocyclohexane

General Synthetic Strategy

The synthesis of this compound typically involves two key steps:

  • Introduction of the tert-butyl group onto the cyclohexane ring.
  • Conversion of a suitable functional group (commonly an amine) into the corresponding isocyanate.

The isocyanate group is commonly prepared via phosgene or phosgene equivalent mediated conversion of the corresponding amine.

Synthesis of tert-Butyl Isocyanate as a Precursor

A critical intermediate in the preparation of this compound is tert-butyl isocyanate itself. A reliable method for synthesizing tert-butyl isocyanate involves the reaction of tert-butylamine with phosgene in the presence of an inert solvent and p-toluenesulfonamide as a catalyst or stabilizer, as detailed in patent CN108395383B.

Reaction Steps
  • Mix an inert solvent (e.g., xylene, chlorobenzene, or o-dichlorobenzene) with p-toluenesulfonamide.
  • Introduce phosgene gas at 100-120 °C to form a first reaction liquid.
  • After completion, purge with inert gas (nitrogen) to remove residual gases.
  • Dropwise add tert-butylamine into the first reaction liquid at 0-20 °C.
  • Heat and reflux the mixture for over 4 hours to obtain a second reaction liquid.
  • Separate and purify the product by distillation (rectification), collecting fractions at 83-90 °C to obtain tert-butyl isocyanate.
Reaction Conditions and Yields
Parameter Value/Range
Inert solvent to p-toluenesulfonamide mass ratio 4-6 : 1
Phosgene to p-toluenesulfonamide molar ratio 1.5-2.5 : 1 (preferably 2:1)
tert-Butylamine to p-toluenesulfonamide molar ratio 1-1.5 : 1 (preferably 1:1)
Reaction temperature (phosgene addition) 100-120 °C
Reaction temperature (amine addition) 0-20 °C
Reflux time >4 hours
Distillation fraction collected 83-90 °C
Purity of tert-butyl isocyanate ~97-98.2%
Yield ~74.9-79.5%

Data from multiple examples in CN108395383B

Conversion of tert-Butyl Isocyanate to this compound

While direct literature on the exact preparation of this compound is limited, the general approach involves:

  • Starting from trans-1-(tert-butyl)-4-aminocyclohexane or a suitable precursor.
  • Treating the amine with phosgene or phosgene equivalents under controlled conditions to convert the amine group to an isocyanate.

This method aligns with standard isocyanate synthesis protocols, where primary amines are converted to isocyanates via phosgene chemistry.

Alternative Methods and Modifications

  • Use of phosgene substitutes such as triphosgene or diphosgene to improve safety.
  • Employing inert solvents like chlorobenzene or xylene to optimize reaction conditions.
  • Recycling of solvents and catalysts to improve process sustainability, as demonstrated in the tert-butyl isocyanate synthesis patent.

Data Summary Table: Preparation Parameters for tert-Butyl Isocyanate (Key Intermediate)

Step Reagents/Conditions Outcome/Notes
1. Mixing p-Toluenesulfonamide + inert solvent (xylene/chlorobenzene) Prepares reaction medium
2. Phosgene addition Phosgene at 100-120 °C Formation of reactive intermediate
3. Gas purge Nitrogen gas to remove residual phosgene/HCl Prevents side reactions
4. tert-Butylamine addition Dropwise at 0-20 °C, reflux >4 h Conversion to tert-butyl isocyanate
5. Purification Rectification, collect fraction at 83-90 °C Product isolation and purification
6. Solvent recycling Recovery of inert solvent and p-toluenesulfonamide Process sustainability

Chemical Reactions Analysis

Types of Reactions: trans-1-(tert-Butyl)-4-isocyanatocyclohexane can undergo various chemical reactions, including:

    Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Addition Reactions: The isocyanate group can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding derivatives.

    Polymerization Reactions: The compound can be used as a monomer in the synthesis of polyurethanes and other polymers.

Common Reagents and Conditions:

    Amines and Alcohols: For substitution reactions, common reagents include primary and secondary amines, as well as alcohols.

    Catalysts: Catalysts such as tertiary amines or metal catalysts may be used to facilitate certain reactions.

    Solvents: Reactions are often carried out in solvents like dichloromethane or toluene to ensure proper solubility and reaction kinetics.

Major Products:

    Ureas and Carbamates: Formed from the reaction with amines and alcohols.

    Polyurethanes: Resulting from polymerization reactions involving the isocyanate group.

Scientific Research Applications

Chemistry: trans-1-(tert-Butyl)-4-isocyanatocyclohexane is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

Biology and Medicine:

Industry: In the industrial sector, this compound is utilized in the production of polyurethanes, which are used in various applications such as foams, coatings, and adhesives.

Mechanism of Action

The mechanism of action of trans-1-(tert-Butyl)-4-isocyanatocyclohexane primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable products such as ureas and carbamates. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isocyanate Derivatives

trans-4-Methylcyclohexyl Isocyanate
  • Molecular Formula: C₈H₁₃NO
  • Key Features : Replaces the tert-butyl group with a methyl substituent. The reduced steric bulk may enhance reaction kinetics compared to the tert-butyl analog.
  • Applications : Used as a pharmaceutical intermediate, similar to tert-butyl derivatives .
Compound Molecular Weight Boiling Point Density (g/cm³) Reactivity Notes
trans-1-(tert-Butyl)-4-isocyanatocyclohexane 181.28 57°C (0.5 Torr) 0.97 High steric hindrance slows reactions
trans-4-Methylcyclohexyl isocyanate 155.20 Not reported Not reported Faster reactions due to smaller size

Alcohol and Ester Derivatives

4-tert-Butylcyclohexanol (CAS: 98-52-2)
  • Molecular Formula : C₁₀H₂₀O
  • Key Features : Replaces the isocyanate group with a hydroxyl group. Less reactive but participates in hydrogen bonding.
  • Applications : Used in fragrances and solvents .
trans-4-tert-Butylcyclohexylmethyl Acetate (CAS: 19461-35-9)
  • Molecular Formula : C₁₃H₂₄O₂
  • Key Features : Ester functional group; higher stability and lower reactivity than isocyanates.
  • Applications: Potential use in plasticizers or flavorants .
Compound Functional Group Reactivity Profile Applications
This compound Isocyanate High reactivity with nucleophiles Polymers, pharmaceuticals
4-tert-Butylcyclohexanol Alcohol Moderate reactivity (oxidation) Solvents, fragrances
trans-4-tert-Butylcyclohexylmethyl acetate Ester Low reactivity (hydrolysis) Plasticizers, flavorants

Halide and Amine Derivatives

trans-1-(tert-Butyl)-4-iodocyclohexane
  • Molecular Formula : C₁₀H₁₉I
  • Key Features : Iodine substituent acts as a leaving group, enabling nucleophilic substitution reactions.
  • Applications : Intermediate in cross-coupling reactions .
tert-Butyl (trans-4-phenylcyclohexyl)carbamate
  • Molecular Formula: C₁₈H₂₇NO₂
  • Key Features : Boc-protected amine; enhances stability for drug synthesis.
  • Applications : Pharmaceutical intermediate .
Compound Functional Group Key Reactivity
trans-1-(tert-Butyl)-4-iodocyclohexane Iodide Nucleophilic substitution
tert-Butyl (trans-4-phenylcyclohexyl)carbamate Carbamate Deprotection to free amine

Cyclopropane and Alkyne Derivatives

(1r,4r)-1-(tert-Butyl)-4-cyclopropylcyclohexane
  • Molecular Formula : C₁₃H₂₄
  • Key Features : Cyclopropane ring introduces strain, increasing reactivity in ring-opening reactions.
  • Synthesis : Cobalt-catalyzed cross-coupling .
tert-Butyl(trans-4-ethynylcyclohexyl)carbamate
  • Molecular Formula: C₁₄H₂₃NO₂
  • Key Features : Ethynyl group enables click chemistry (e.g., azide-alkyne cycloaddition).
  • Applications : Bioconjugation and material science .

Key Findings and Trends

Steric Effects : The tert-butyl group in this compound imposes significant steric hindrance, reducing reaction rates compared to smaller analogs like trans-4-methylcyclohexyl isocyanate .

Functional Group Reactivity : Isocyanates exhibit higher reactivity than alcohols, esters, or carbamates, making them preferred for polymer synthesis .

Conformational Preferences : The tert-butyl group favors the equatorial position in cyclohexane chair conformations, influencing spatial accessibility of the isocyanate group .

Applications : Isocyanates are pivotal in polyurethane production, while carbamates and halides serve as intermediates in drug synthesis .

Biological Activity

trans-1-(tert-Butyl)-4-isocyanatocyclohexane is a compound of interest due to its potential biological activities, particularly in the context of its isocyanate functional group. Isocyanates are known for their reactivity and can influence various biological processes. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

  • Chemical Formula : C11_{11}H16_{16}N2_{2}O
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 102780-49-0

Biological Activity Overview

Isocyanates, including this compound, are primarily recognized for their potential health impacts, including:

  • Toxicity : Exposure can lead to respiratory issues, skin irritation, and sensitization.
  • Carcinogenic Potential : Some studies suggest a link between isocyanate exposure and increased cancer risk.

Toxicological Studies

Research has demonstrated that isocyanates can induce various toxicological effects:

  • Acute Toxicity : Inhalation exposure to isocyanates can cause acute respiratory distress and irritation.
  • Sensitization : Prolonged exposure may lead to sensitization, resulting in allergic reactions upon subsequent exposures.
  • Cytotoxicity : Studies indicate that certain isocyanates can induce cell death in specific cell lines.

Table 1: Toxicological Effects of Isocyanates

Effect TypeDescriptionReference
Acute ToxicityRespiratory irritation and distress
SensitizationAllergic reactions upon re-exposure
CytotoxicityInduction of cell death in vitro

Case Studies

Several case studies have highlighted the health impacts associated with isocyanate exposure:

  • Occupational Exposure : A study involving workers in industries using isocyanates found a significant correlation between exposure levels and respiratory diseases, including asthma and chronic bronchitis.
  • Environmental Impact : Research indicates that isocyanates can contaminate air and water sources, leading to broader ecological consequences.

Table 2: Summary of Case Studies on Isocyanate Exposure

Study FocusFindingsReference
Occupational HealthIncreased respiratory diseases among workers
Environmental ImpactContamination of local ecosystems

The biological activity of this compound may be attributed to its ability to react with nucleophiles in biological systems:

  • Protein Modification : Isocyanates can modify proteins, leading to altered function or immune response.
  • Cell Signaling Disruption : Interaction with cellular signaling pathways may result in changes in cell proliferation and apoptosis.

Q & A

Q. How can stereoselective functionalization of the cyclohexane ring be achieved without compromising the trans configuration?

  • Methodology : Directed ortho-metalation (DoM) or photoredox catalysis to introduce substituents while maintaining ring conformation. For example, tert-butyl-directed C–H activation at the 2-position preserves trans stereochemistry via steric shielding .

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